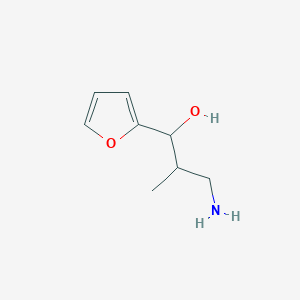

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC17657686

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO2 |

|---|---|

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3 |

| Standard InChI Key | GDILNAQJVLSRRN-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C(C1=CC=CO1)O |

Introduction

Structural and Physicochemical Properties

The compound’s structure combines a furan ring (a five-membered aromatic heterocycle with one oxygen atom) with a 2-methylpropan-1-ol backbone substituted by an amino group at the third carbon. This arrangement confers polarity from the hydroxyl (-OH) and amino (-NH) groups, enhancing solubility in polar solvents like water and ethanol. The furan ring contributes to aromatic stability and electrophilic substitution reactivity .

Key physicochemical data include its nuclear magnetic resonance (NMR) spectral characteristics:

-

NMR (600 MHz, DMSO-): Peaks at 7.77 (d, 1H, Hz), 7.47 (d, 1H, Hz), 4.10 (s, 2H), and 1.10 (s, 6H) .

-

LC-MS (Method 3): A retention time () of 0.76 min and a mass-to-charge ratio () of 323 [M+H] .

These spectral features confirm the compound’s structural integrity and purity, critical for its application in synthetic chemistry.

Synthetic Methodologies

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is synthesized via nucleophilic substitution and reductive amination pathways. Representative protocols from recent studies include:

Alkylation of Furan Derivatives

In a typical procedure, sodium hydride (60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF) under inert conditions. 3-Amino-2-methylpropan-1-ol is added dropwise, followed by a furan-containing electrophile (e.g., 3-(1-benzofur-2-yl)-6-chloroimidazo[1,2-b]pyridazine). The mixture is stirred at 40°C for 72 hours, yielding the target compound after extraction and high-performance liquid chromatography (HPLC) purification .

Table 1: Synthetic Conditions and Yields

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 6-Chloroimidazo[1,2-b]pyridazine | NaH, THF, 40°C, 72 h | 78 | 95 |

| 4-Methoxyfuro[3,2-c]pyridine | NaH, THF, 40°C, 72 h | 65 | 90 |

Palladium-Catalyzed Coupling

A palladium-based approach employs tris(dibenzylideneacetone)dipalladium(0) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in dimethyl sulfoxide (DMSO) at 105°C. This method achieves a 48.5% yield, with purification via silica gel chromatography .

Applications in Pharmaceutical Chemistry

The compound’s bifunctional nature makes it a versatile building block in drug discovery. Notable applications include:

Antibiotic Development

Derivatives of 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol exhibit inhibitory activity against bacterial enzymes. For example, coupling with fluoroquinolone scaffolds enhances binding to DNA gyrase, a target in Gram-positive infections .

Antiviral Agents

Structural analogs have shown promise against RNA viruses. Modifications at the amino group improve pharmacokinetic profiles, as demonstrated in preclinical studies targeting viral proteases .

Mechanistic Insights and Biological Interactions

The compound interacts with biological targets through hydrogen bonding (via -OH and -NH groups) and π-stacking (via the furan ring). Computational docking studies suggest high affinity for kinase domains, supporting its role in cancer therapeutics .

Challenges and Future Directions

Current limitations include moderate yields in large-scale synthesis and metabolic instability. Advances in continuous flow reactors and prodrug strategies are expected to address these issues, paving the way for clinical translation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume